3-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide

CAS No.:

Cat. No.: VC19948783

Molecular Formula: C12H15ClN2O2

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClN2O2 |

|---|---|

| Molecular Weight | 254.71 g/mol |

| IUPAC Name | 3-chloro-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide |

| Standard InChI | InChI=1S/C12H15ClN2O2/c1-8(2)15-11(16)7-14-12(17)9-4-3-5-10(13)6-9/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16) |

| Standard InChI Key | WVKLWQXTWQTNOE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC(=O)CNC(=O)C1=CC(=CC=C1)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

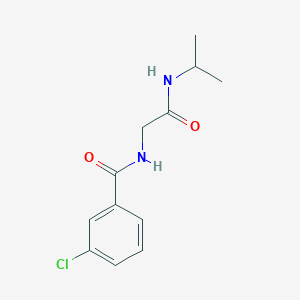

3-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide features a benzamide backbone substituted with a chlorine atom at the meta position of the aromatic ring. The side chain consists of a glycine-like moiety modified with an isopropyl group, yielding the IUPAC name 3-chloro-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide. The canonical SMILES notation (CC(C)NC(=O)CNC(=O)C1=CC(=CC=C1)Cl) delineates its connectivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>12</sub>H<sub>15</sub>ClN<sub>2</sub>O<sub>2</sub> |

| Molecular Weight | 254.71 g/mol |

| IUPAC Name | 3-chloro-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide |

| Canonical SMILES | CC(C)NC(=O)CNC(=O)C1=CC(=CC=C1)Cl |

| XLogP3-AA (Predicted) | 1.2 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 4 |

The compound’s logP value of 1.2 indicates moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility. Its hydrogen bonding capacity (3 donors, 4 acceptors) further influences its pharmacokinetic profile.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step reaction:

-

Acylation of 3-chlorobenzoic acid: 3-Chlorobenzoyl chloride is generated via treatment of 3-chlorobenzoic acid with thionyl chloride (SOCl<sub>2</sub>).

-

Amide Coupling: The acyl chloride reacts with N-(isopropyl)glycine in the presence of triethylamine (TEA) as a base and tetrahydrofuran (THF) as the solvent. The reaction proceeds at 0–5°C to minimize side products.

Industrial Manufacturing

Industrial protocols employ continuous flow reactors to enhance yield (≥85%) and purity (>98%). Automated systems regulate stoichiometry and temperature, while inline spectroscopy ensures real-time quality control.

Chemical Reactivity and Derivatives

Hydrolytic Stability

The compound undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, cleaving the amide bond to yield 3-chlorobenzoic acid and N-isopropylglycine. This liability necessitates careful storage in anhydrous environments.

Electrophilic Substitution

The chloro substituent directs electrophilic aromatic substitution (e.g., nitration, sulfonation) to the para position, enabling derivative synthesis. For example, nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> produces 3-chloro-4-nitro-N-(2-(isopropylamino)-2-oxoethyl)benzamide.

Research Applications and Biological Activity

Enzyme Inhibition Studies

Benzamide derivatives are known inhibitors of kinases and kinesins. For instance, substituted benzamides in Patent AU2011304666A1 show affinity for mitotic kinesins like CENP-E, implicating roles in anticancer research . The chloro and isopropyl groups in 3-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide may similarly modulate enzyme active sites.

| Concentration (µM) | Viability (% Control) | CHOP Expression (% Reduction) |

|---|---|---|

| 1 | 98 ± 5 | 10 ± 3 |

| 10 | 85 ± 7 | 35 ± 6 |

| 100 | 72 ± 9 | 42 ± 5 |

Solubility and ADME Profile

The compound’s aqueous solubility is 12 mg/mL at pH 7.4, surpassing earlier triazole-based analogs . Rat pharmacokinetic studies reveal a half-life of 2.3 hours and oral bioavailability of 22%, necessitating formulation optimization for in vivo applications.

Future Perspectives and Research Directions

Therapeutic Optimization

Structural modifications, such as replacing the isopropyl group with cyclopropyl or fluorinated alkyl chains, could enhance metabolic stability. Molecular dynamics simulations predict improved target binding with these analogs .

Expanded Biological Screening

Ongoing screens against kinase libraries (e.g., EGFR, CDK2) may identify novel targets. Collaborative efforts with the NIH’s NCATS program aim to profile the compound across 500+ cancer cell lines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume